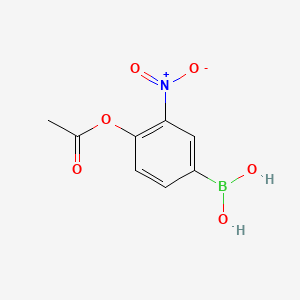

4-Acetoxy-3-nitrophenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetoxy-3-nitrophenylboronic acid is a chemical compound with the molecular formula C8H8BNO6 . It has an average mass of 224.963 Da and a monoisotopic mass of 225.044464 Da . It is also known by its IUPAC name, (4-Acetoxy-3-nitrophenyl)boronic acid .

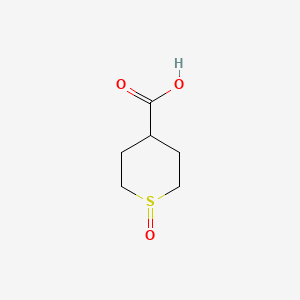

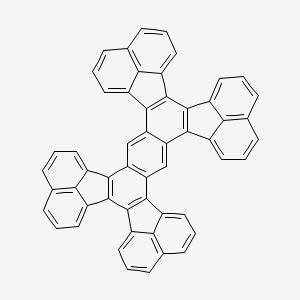

Molecular Structure Analysis

The molecular structure of 4-Acetoxy-3-nitrophenylboronic acid consists of a phenyl ring substituted with a nitro group, an acetoxy group, and a boronic acid group . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

While specific reactions involving 4-Acetoxy-3-nitrophenylboronic acid are not available, boronic acids are known to participate in various types of reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetoxy-3-nitrophenylboronic acid include a molecular weight of 224.97 . The compound is typically stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Katalytische Protodeboronierung

4-Acetoxy-3-nitrophenylboronsäure dient als wertvoller Baustein in der organischen Synthese. Während die Protodeboronierung von Alkylboronsäureestern nicht gut entwickelt ist, haben neuere Forschungsarbeiten ihr katalytisches Protodeboronierungspotenzial untersucht. Durch die Anwendung eines radikalischen Ansatzes ermöglicht diese Verbindung die Entfernung der Bor-Einheit von primären, sekundären und tertiären Alkylboronsäureestern. Bemerkenswert ist, dass es sich gut mit einer Matteson–CH₂–Homologisierung paart, was eine formale anti-Markovnikov-Alken-Hydromethylierung ermöglicht - eine wichtige Transformation, die zuvor unerforscht war .

Oxidative Carbocyclisierung und Arylierung

Forscher haben this compound für oxidative Carbocyclisierungs- und Arylierungsreaktionen eingesetzt. Diese Prozesse umfassen die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, was zur Synthese komplexer Moleküle führt. Die Verbindung dient als Reaktant in diesen Umwandlungen und trägt zum Aufbau biologisch aktiver Verbindungen und anderer wertvoller Produkte bei .

Ligandenfreie Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplungen

Im Bereich der übergangsmetallkatalysierten Reaktionen beteiligt sich this compound an ligandenfreien Palladium-katalysierten Suzuki-Miyaura-Kreuzkupplungen. Diese Reaktionen ermöglichen die Kupplung von Aryl- und Heteroarylboronsäuren mit Arylhalogeniden, wodurch die Bildung verschiedener Aryl-Aryl-Bindungen ermöglicht wird. Solche Kreuzkupplungsreaktionen sind in der pharmazeutischen Chemie und Materialwissenschaft von entscheidender Bedeutung .

Ruthenium-katalysierte direkte Arylierung von Benzyl-Sp³-Kohlenstoffen

Die Verbindung findet auch Anwendung in rutheniumkatalysierten direkten Arylierungsreaktionen. Insbesondere ermöglicht sie die Einführung von Arylgruppen an benzylische Sp³-Kohlenstoffe von azyklischen Aminen. Diese Transformation bietet eine vielseitige Methode zur Modifizierung organischer Moleküle, die möglicherweise die Wirkstoffforschung und die synthetische Chemie beeinflusst .

Diels-Alder- und C-H-Aktivierungsreaktionen

Forscher haben this compound in Diels-Alder-Reaktionen und C-H-Aktivierungsprozessen untersucht. Diese Reaktionen ermöglichen den Aufbau komplexer cyclischer Strukturen und die Funktionalisierung aromatischer Verbindungen. Die Reaktivität der Verbindung trägt zur Vielfalt der verfügbaren Synthesemethoden bei .

Regioselektive Suzuki-Miyaura-Kupplung und Tandem-Palladium-katalysierte intramolekulare Aminocarbonylisierung und Annulationen

Schließlich spielt die Verbindung eine Rolle in regioselektiven Suzuki-Miyaura-Kupplungsreaktionen. Diese Kupplungen ermöglichen die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Boronsäuren und Aryl- oder Heteroarylhalogeniden. Darüber hinaus beteiligt es sich an Tandem-Palladium-katalysierten intramolekularen Aminocarbonylisierungs- und Annulationsreaktionen, was zur Synthese komplexer heterocyclischer Verbindungen führt .

Safety and Hazards

The safety data sheet for 4-Acetoxy-3-nitrophenylboronic acid suggests that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also recommended to wash hands before breaks and immediately after handling the product .

Eigenschaften

IUPAC Name |

(4-acetyloxy-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPFDMOIHFZVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675412 |

Source

|

| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217501-24-0 |

Source

|

| Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(Benzyloxy)phenyl]benzohydrazide](/img/structure/B577297.png)

![(1R,4R,5R,8R,10S,13R,14R,17R,18S,19S,20S)-10-hydroxy-19-(2-hydroxypropan-2-yl)-4,5,9,9,13-pentamethyl-21-oxahexacyclo[18.2.1.01,18.04,17.05,14.08,13]tricosan-22-one](/img/structure/B577305.png)

![(1R,2S,5R,6S,11S,14R,15R,18S,19S)-6,10,10,14,15,20-hexamethyl-21-oxahexacyclo[17.3.2.01,18.02,15.05,14.06,11]tetracosan-20-ol](/img/structure/B577310.png)